3-(4-Benzylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-2-8-21-17(22)13-16(18(21)23)20-11-9-19(10-12-20)14-15-6-4-3-5-7-15/h3-7,16H,2,8-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBUXDPQRHNFCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CC(C1=O)N2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Benzylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione typically involves the following steps:
Formation of the Piperazine Intermediate: The initial step involves the preparation of 4-benzylpiperazine through the reaction of benzyl chloride with piperazine in the presence of a base such as sodium hydroxide.
Coupling with Propylpyrrolidine-2,5-dione: The benzylpiperazine intermediate is then coupled with propylpyrrolidine-2,5-dione using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and reduce production costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
3-(4-Benzylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents onto the benzylpiperazine or pyrrolidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like sodium azide for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
3-(4-Benzylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions and enzyme activity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antitumor, and neuroprotective effects.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-Benzylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Key Differences:
- Lipophilicity: The target compound’s shorter propyl chain and absence of polar groups (vs. STK326228’s propoxyphenyl and amino linkers) suggest higher membrane permeability but lower aqueous solubility .
- Synthetic Complexity : STK326228 requires advanced amination steps (), whereas the target compound’s synthesis may involve simpler alkylation protocols, as inferred from .
Biological Activity
3-(4-Benzylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological evaluations, and pharmacological implications based on diverse research findings.
Chemical Structure and Synthesis
The compound's molecular formula is , which indicates a complex structure featuring a pyrrolidine core and a piperazine moiety. The synthesis typically involves reductive amination techniques, where various substituted aromatic aldehydes are reacted with a precursor compound in the presence of reducing agents like sodium cyanoborohydride in methanol.
Antimicrobial Properties
Research has demonstrated that 3-(4-benzylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione exhibits significant antibacterial and antifungal activities. In vitro studies reported its effectiveness against various strains of bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa, as well as fungal strains like Candida albicans and Aspergillus niger .
Table 1: Antimicrobial Activity of 3-(4-Benzylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Significant |
| Pseudomonas aeruginosa | Significant |
| Candida albicans | Moderate |
| Aspergillus niger | Moderate |
Antiviral Activity
In addition to its antimicrobial properties, the compound has been evaluated for its antiviral activity . Studies indicate that derivatives of similar structures show moderate protection against viruses such as Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus type 1 (HSV-1) . The benzyl derivative specifically demonstrated notable activity with a cytotoxic concentration (CC50) of 92 μM in Vero cells .
The biological activity of 3-(4-benzylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione is believed to stem from its interaction with neurotransmitter systems. The compound may modulate neuronal excitability and pain perception through its effects on serotonin receptors and other neurotransmitter pathways . This suggests potential applications in treating neurological disorders.
Case Studies
Several case studies have explored the pharmacological implications of this compound:
- Antimicrobial Efficacy : A study synthesized a series of derivatives and evaluated their antimicrobial efficacy against clinical isolates. The results indicated that modifications in the piperazine moiety significantly influenced the antibacterial potency .
- Neuropharmacological Applications : Another research effort focused on the interaction of similar compounds with neurotransmitter receptors, indicating potential therapeutic effects in conditions such as epilepsy and chronic pain management.
Safety and Toxicology
While promising, the safety profile of 3-(4-benzylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione requires further investigation. Compounds containing piperazine structures are known to pose risks such as irritation and allergic reactions. Comprehensive toxicological assessments are necessary to establish safety for clinical use .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(4-Benzylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione, and how is purity ensured?
- Methodology : Synthesis typically involves sequential nucleophilic substitutions and cyclization. For example:
Reacting pyrrolidine-2,5-dione with propyl halide to introduce the propyl group.
Coupling with 4-benzylpiperazine via a nucleophilic substitution reaction in polar aprotic solvents (e.g., DMF) under reflux.
Purification is achieved using column chromatography (silica gel, ethyl acetate/hexane gradients) and verified via HPLC (>95% purity). Structural confirmation employs -NMR, -NMR, and high-resolution mass spectrometry (HRMS) .
Q. How is the molecular structure of this compound characterized, and what distinguishes it from analogs?
- Methodology : Key techniques include:
- X-ray crystallography to resolve the pyrrolidine-2,5-dione core and benzylpiperazine orientation.
- NMR spectroscopy to confirm substituent positions (e.g., propyl chain at N1, benzylpiperazine at C3).
Unique structural features (e.g., lack of pyrimidine or acetamide groups in analogs) are highlighted via comparative analysis with derivatives like 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide .
Q. What preliminary assays are used to evaluate its biological activity?
- Methodology : Initial screening includes:
- Receptor binding assays (e.g., dopamine D2/D3, serotonin 5-HT) using radioligand displacement.
- In vitro antimicrobial tests (MIC determination against Gram-positive/negative bacteria).
- Cytotoxicity profiling (MTT assay on HEK-293 or HepG2 cells) to establish safety margins .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalable synthesis?
- Methodology : Apply Design of Experiments (DOE) to assess variables:
- Temperature (60–120°C), solvent (DMF vs. DMSO), and catalyst (e.g., KCO).
- Response surface modeling identifies optimal yields (e.g., 78% at 90°C in DMF with 1.2 eq. KCO).
- Process analytical technology (PAT) monitors reaction progress in real-time .
Q. What strategies are employed to study structure-activity relationships (SAR) for neuropharmacological activity?
- Methodology :
Synthesize analogs with modified substituents (e.g., halogenated benzyl groups, varying alkyl chains).
Test affinity against CNS targets (e.g., σ receptors, NMDA antagonists) using competitive binding assays.
Correlate substituent electronegativity/logP with activity. For example, fluorinated analogs show enhanced blood-brain barrier penetration .
Q. How are computational methods integrated to predict mechanistic pathways?
- Methodology :
- Molecular docking (AutoDock Vina) identifies binding poses in dopamine receptors.
- Quantum mechanical calculations (DFT, B3LYP/6-31G*) predict reactive intermediates during synthesis.
- MD simulations assess stability in lipid bilayers to model pharmacokinetics .
Q. How should researchers address contradictions in pharmacological data (e.g., variable IC values)?
- Methodology :
- Replicate assays under standardized conditions (e.g., buffer pH, cell line passage number).
- Validate via orthogonal methods (e.g., functional cAMP assays alongside binding studies).
- Perform meta-analysis of published data to identify confounding variables (e.g., assay temperature, ligand purity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
